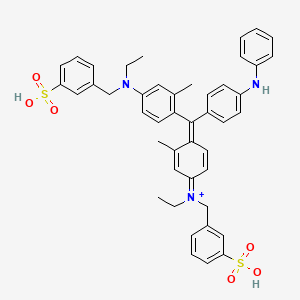
Acid Blue 109
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Blue 109 is a synthetic dye belonging to the triphenylmethane class of dyes. It is widely used in various industries, particularly in textiles, due to its vibrant blue color and excellent dyeing properties. The compound is known for its stability and resistance to fading, making it a popular choice for coloring fabrics and other materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 109 typically involves the condensation of benzaldehyde derivatives with dimethylaniline in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired dye. The process can be summarized as follows:
Condensation Reaction: Benzaldehyde derivatives react with dimethylaniline in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as potassium dichromate or hydrogen peroxide to form the final dye, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The dye is then purified through filtration, crystallization, and drying processes to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Acid Blue 109 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: this compound can be reduced to its leuco form, which is colorless and can be used in certain applications.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate, hydrogen peroxide, and sodium hypochlorite. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust are used to reduce this compound. The reactions are usually performed in alkaline conditions.
Substitution: Substitution reactions can be carried out using various reagents, depending on the desired substitution.
Major Products Formed
Oxidation Products: Depending on the oxidizing agent and conditions, various oxidation products can be formed, including quinones and other aromatic compounds.
Reduction Products: The primary reduction product is the leuco form of this compound, which is colorless.
Substitution Products: The products of substitution reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Acid Blue 109 has a wide range of applications in scientific research, including:
Chemistry: The dye is used as a pH indicator and in various analytical techniques to detect and quantify different substances.
Biology: this compound is used in histology and cytology for staining tissues and cells, allowing researchers to visualize and study biological structures.
Medicine: The dye is used in medical diagnostics and research to stain and identify specific cells and tissues.
Industry: this compound is widely used in the textile industry for dyeing fabrics, as well as in the production of inks, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of Acid Blue 109 involves its ability to bind to specific molecular targets and pathways. The dye interacts with various cellular components, including proteins and nucleic acids, through electrostatic and hydrophobic interactions. These interactions result in the staining of cells and tissues, allowing researchers to visualize and study biological structures.
Comparación Con Compuestos Similares
Acid Blue 109 can be compared with other similar compounds, such as:
Acid Blue 9:
Acid Blue 93: Another triphenylmethane dye, Acid Blue 93 is used in textile dyeing and has similar chemical properties to this compound.
Acid Blue 41: This dye is used in various industrial applications and has similar stability and resistance to fading as this compound.
Uniqueness
This compound is unique due to its excellent dyeing properties, stability, and resistance to fading. Its ability to bind to specific molecular targets and pathways makes it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
7253-35-2 |
|---|---|
Fórmula molecular |
C45H46N3O6S2+ |
Peso molecular |
789.0 g/mol |
Nombre IUPAC |
[(4Z)-4-[(4-anilinophenyl)-[4-[ethyl-[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylidene]-3-methylcyclohexa-2,5-dien-1-ylidene]-ethyl-[(3-sulfophenyl)methyl]azanium |
InChI |
InChI=1S/C45H45N3O6S2/c1-5-47(30-34-12-10-16-41(28-34)55(49,50)51)39-22-24-43(32(3)26-39)45(36-18-20-38(21-19-36)46-37-14-8-7-9-15-37)44-25-23-40(27-33(44)4)48(6-2)31-35-13-11-17-42(29-35)56(52,53)54/h7-29H,5-6,30-31H2,1-4H3,(H2,49,50,51,52,53,54)/p+1 |
Clave InChI |
CTXPTPBEMQHKNZ-UHFFFAOYSA-O |
SMILES isomérico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)/C5=CC=C(C=C5)NC6=CC=CC=C6)C |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)C5=CC=C(C=C5)NC6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


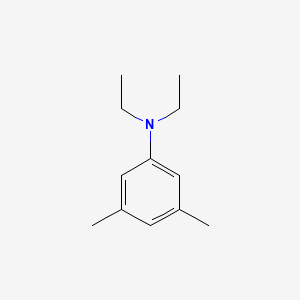
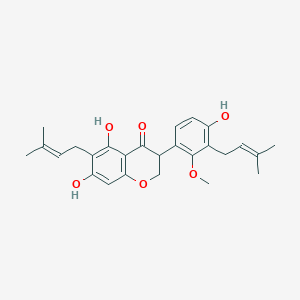
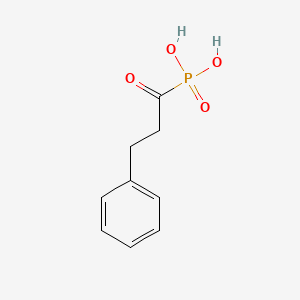
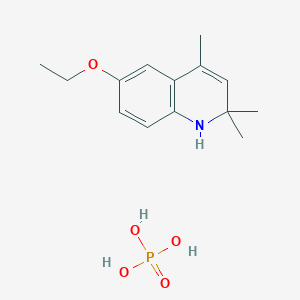
![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
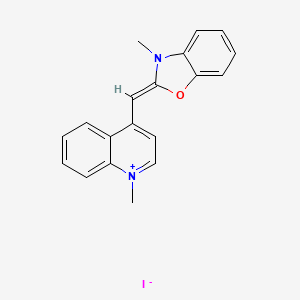
![N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide](/img/structure/B14150743.png)
![3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14150748.png)
![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
![4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol](/img/structure/B14150765.png)

![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)
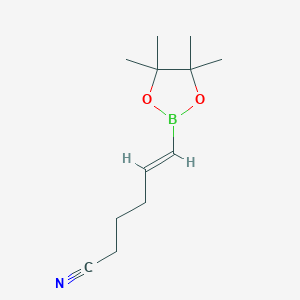
![N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14150787.png)
